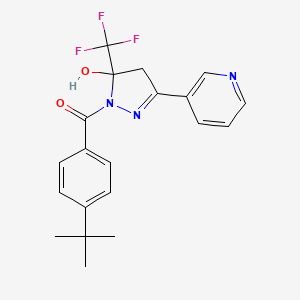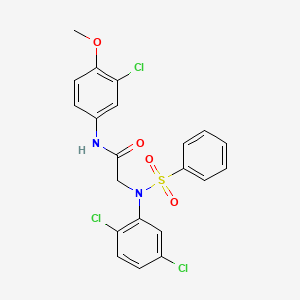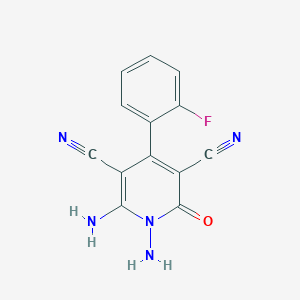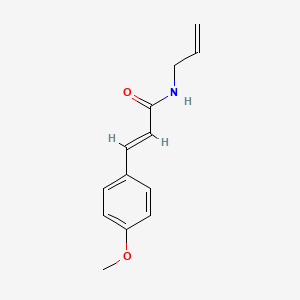
2-(2,5-dichlorophenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-dichlorophenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide, commonly known as DMPP, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a potent activator of nicotinic acetylcholine receptors and has been found to have various biochemical and physiological effects.
作用機序
DMPP acts as an agonist of nicotinic acetylcholine receptors, binding to the receptor and causing it to open and allow the flow of ions such as sodium and calcium into the cell. This leads to depolarization of the neuron and the release of neurotransmitters. DMPP has been found to have a higher affinity for the alpha7 subtype of nicotinic acetylcholine receptors, which are primarily found in the brain.
Biochemical and Physiological Effects:
DMPP has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and acetylcholine in the brain, leading to increased activity in the reward pathway and improved cognitive function. DMPP has also been found to have analgesic effects, reducing pain perception in animal models. Additionally, DMPP has been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in immune cells.
実験室実験の利点と制限
DMPP has several advantages for use in lab experiments. It is a potent and selective activator of nicotinic acetylcholine receptors, allowing for precise control of neuronal activity. DMPP is also relatively stable and can be easily synthesized. However, DMPP has some limitations. It has a short half-life and can rapidly desensitize nicotinic acetylcholine receptors, limiting its usefulness for long-term experiments. Additionally, DMPP can be toxic at high concentrations, requiring careful dosing in experiments.
将来の方向性
There are several future directions for research on DMPP. One area of interest is the development of more selective and potent activators of nicotinic acetylcholine receptors. Additionally, further studies are needed to investigate the role of nicotinic acetylcholine receptors in various physiological processes and diseases. DMPP may also have potential as a therapeutic agent for conditions such as addiction and chronic pain. Finally, the development of new methods for delivering DMPP to specific regions of the brain could allow for more precise control of neuronal activity.
合成法
DMPP can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2,5-dichlorophenol with 2-chloro-N-(1-methyl-4-piperidinyl)propanamide in the presence of a base such as potassium carbonate. The resulting product is then treated with methyl iodide to obtain DMPP.
科学的研究の応用
DMPP has been widely used in scientific research as a tool to study the function of nicotinic acetylcholine receptors. It has been found to be a potent activator of these receptors, leading to depolarization of neurons and the release of neurotransmitters such as dopamine and acetylcholine. DMPP has been used in studies to investigate the role of nicotinic acetylcholine receptors in various physiological processes such as learning and memory, addiction, and pain perception.
特性
IUPAC Name |
2-(2,5-dichlorophenoxy)-2-methyl-N-(1-methylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Cl2N2O2/c1-16(2,22-14-10-11(17)4-5-13(14)18)15(21)19-12-6-8-20(3)9-7-12/h4-5,10,12H,6-9H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVAEPMOHJDZCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1CCN(CC1)C)OC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dichlorophenoxy)-2-methyl-N-(1-methylpiperidin-4-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5109185.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5109189.png)
![tert-butyl 6'-amino-5'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B5109194.png)
![4-{5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B5109202.png)


![6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-methylbenzenesulfonate](/img/structure/B5109215.png)
![2,3-bis{[(5-ethoxy-1H-benzimidazol-2-yl)thio]methyl}quinoxaline 1,4-dioxide](/img/structure/B5109216.png)

![4-amino-N-[5-(N,N-dimethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]benzamide dihydrochloride](/img/structure/B5109235.png)
![2-methoxy-N-(1-{1-[(5-methyl-2-thienyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5109239.png)

![N-(4,6-dimethyl-2-pyrimidinyl)-4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzenesulfonamide](/img/structure/B5109261.png)
![1-bromo-3-[3-(4-ethoxyphenoxy)propoxy]benzene](/img/structure/B5109266.png)